2-(3-Fluoro-4-methylphenyl)acetaldehyde
Description
2-(3-Fluoro-4-methylphenyl)acetaldehyde is a fluorinated aromatic aldehyde with the molecular formula C₉H₉FO. Its structure features a phenyl ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position, linked to an acetaldehyde moiety. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing fluorine atom, which can modulate reactivity and biological activity.
The compound’s significance is highlighted in patent literature, where it serves as a building block for heterocyclic structures, such as pyridopyrimidinones, which are explored for therapeutic applications.
Properties
IUPAC Name |
2-(3-fluoro-4-methylphenyl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,5-6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFMGASNEUDGNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methylphenyl)acetaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluoro-4-methylbenzene with acetyl chloride, followed by oxidation of the resulting ketone to the corresponding aldehyde . The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl₃) and an oxidizing agent like pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃) in the presence of acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation followed by oxidation. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methylphenyl)acetaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium or chromium trioxide (CrO₃) in acetic acid.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: 2-(3-Fluoro-4-methylphenyl)acetic acid.
Reduction: 2-(3-Fluoro-4-methylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluoro-4-methylphenyl)acetaldehyde has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-methylphenyl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . The fluorine atom may also influence the compound’s reactivity and interactions through electronic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogenated Derivatives: Fluoro vs. Chloro Analogues
2-(3-Chlorophenyl)acetaldehyde and 2-(4-chlorophenyl)acetaldehyde are structural analogues where fluorine is replaced by chlorine. These compounds exhibit distinct physical properties due to chlorine’s larger atomic size and lower electronegativity compared to fluorine:
- Boiling Points : Chlorophenyl derivatives (e.g., 2-(3-chlorophenyl)acetaldehyde) have higher boiling points (~215–220°C) compared to fluorinated counterparts, which are expected to be lower due to fluorine’s smaller size and weaker intermolecular forces.
- GC Retention Times : Chlorinated isomers (3- vs. 4-substituted) show similar retention times due to comparable boiling points, whereas 2-chloro-2-phenylacetaldehyde (lower boiling point) elutes earlier in gas chromatography (6.2 min vs. 6.7–6.8 min for 3-/4-chloro isomers).
Positional Isomers: Fluoro and Methyl Substitution Patterns
- 2-(3-Fluoro-4-methylphenyl)acetic acid (CAS: 261951-74-0): The carboxylic acid derivative exhibits higher water solubility and lower volatility compared to the aldehyde form, with applications in medicinal chemistry.
Functional Group Variants: Aldehyde vs. Ester vs. Acid
Research Findings
- GC-MS Analysis : Substituent position significantly impacts chromatographic behavior. For example, 2-chloro-2-phenylacetaldehyde elutes earlier than 3-/4-chloro isomers due to reduced molecular weight and boiling point.
- Reactivity: Fluorine’s electronegativity enhances the electrophilicity of the aldehyde group, making this compound more reactive in nucleophilic additions compared to non-fluorinated analogues.
Biological Activity
2-(3-Fluoro-4-methylphenyl)acetaldehyde is an aromatic aldehyde with the molecular formula C₉H₉FO and a molecular weight of 152.17 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its potential biological activities and its unique structural features, such as the presence of a fluorine atom and a methyl group on the aromatic ring.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction may lead to various biological effects, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds containing fluorine atoms often exhibit enhanced biological activity. For instance, studies have shown that similar fluorinated compounds possess significant antibacterial and antifungal properties. The presence of the fluorine atom may enhance the lipophilicity and metabolic stability of the compound, contributing to its efficacy against microbial strains.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Antibacterial against E. coli | TBD |
| This compound | Antifungal against C. albicans | TBD |
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that this compound may exhibit cytotoxicity comparable to established chemotherapeutic agents.
Case Studies
- Anticancer Activity : A study investigated the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated significant cytotoxic effects, indicating its potential as a lead compound for further development in cancer therapy.
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound with key enzymes involved in cancer progression. These studies revealed favorable interactions with target proteins, suggesting a mechanism for its anticancer activity.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound | Fluorine Presence | Methyl Group | Biological Activity |
|---|---|---|---|
| This compound | Yes | Yes | Antibacterial, Antifungal, Cytotoxic |
| 2-(4-Fluorophenyl)acetaldehyde | Yes | No | Moderate antibacterial activity |
| 2-(3-Chloro-4-methylphenyl)acetaldehyde | No | Yes | Lower potency compared to fluorinated |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
